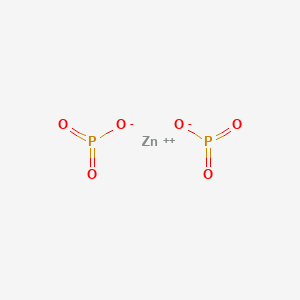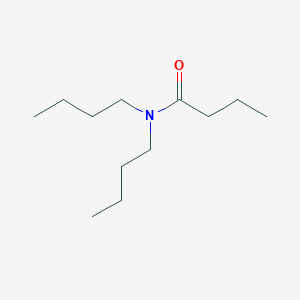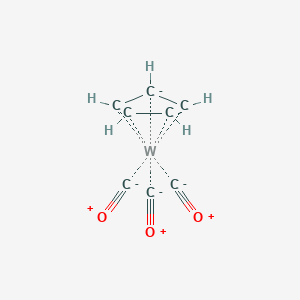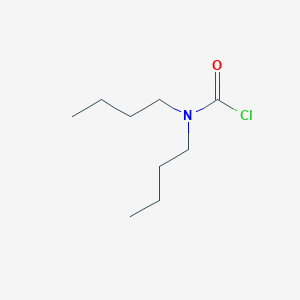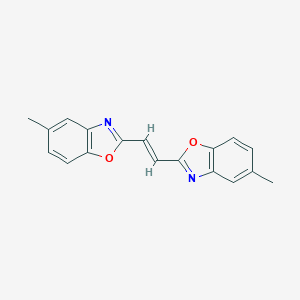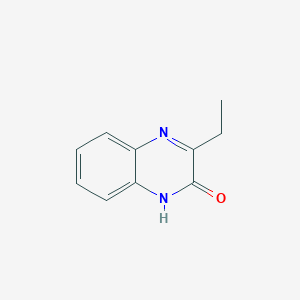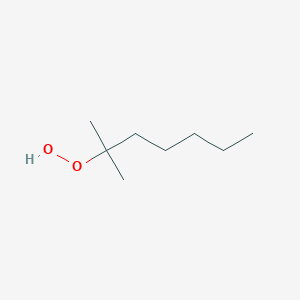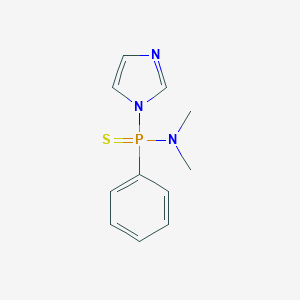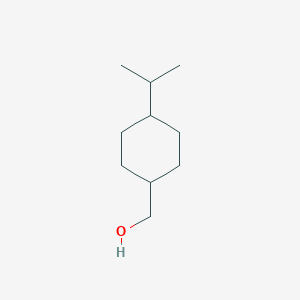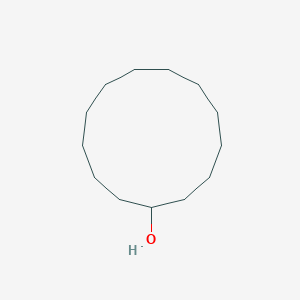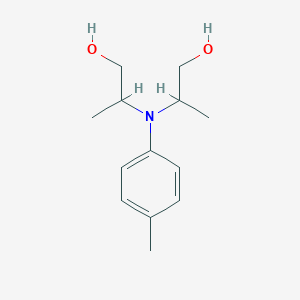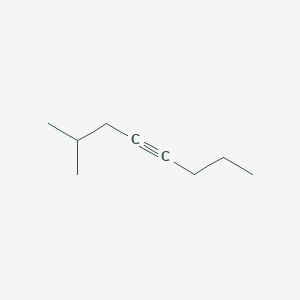
2-Methyl-4-octyne
概要
説明
2-Methyl-4-octyne, also known as 2-Methyl-4-octyne-3,7-diol, is an organic compound that belongs to the alkyne family. It is a colorless liquid with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. This compound has several applications in scientific research, including its use in the synthesis of other organic compounds and as a reagent in biochemical assays. In
科学的研究の応用
2-Methyl-4-octynectyne has several applications in scientific research. It is commonly used as a reagent in biochemical assays to inhibit the activity of enzymes such as cytochrome P450. This compound has also been used in the synthesis of other organic compounds, including natural products such as the antifungal agent 3,4-dihydroxy-2-methylbenzoic acid. Additionally, 2-Methyl-4-octynectyne has been used as a starting material in the synthesis of various bioactive compounds, including anticancer agents.
作用機序
The mechanism of action of 2-Methyl-4-octynectyne involves the inhibition of enzymes such as cytochrome P450. This inhibition occurs through the formation of a covalent bond between the alkyne group of 2-Methyl-4-octynectyne and the heme group of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
生化学的および生理学的効果
2-Methyl-4-octynectyne has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the body. Additionally, 2-Methyl-4-octynectyne has been shown to have antifungal and anticancer activity, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One advantage of using 2-Methyl-4-octynectyne in lab experiments is its high purity and yield. This compound can be synthesized using various methods, all of which yield 2-Methyl-4-octynectyne with high purity and yield. Additionally, 2-Methyl-4-octynectyne has a well-characterized mechanism of action, making it a useful tool for studying enzyme inhibition.
One limitation of using 2-Methyl-4-octynectyne in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, making it important to handle with care and follow proper safety protocols.
将来の方向性
There are several future directions for the use of 2-Methyl-4-octynectyne in scientific research. One potential direction is the development of new drugs based on the structure of 2-Methyl-4-octynectyne. This compound has demonstrated antifungal and anticancer activity, making it a potential candidate for the development of new drugs in these areas.
Another potential direction is the use of 2-Methyl-4-octynectyne in the study of enzyme inhibition. This compound has a well-characterized mechanism of action and can be used as a tool for studying the inhibition of cytochrome P450 enzymes. Additionally, 2-Methyl-4-octynectyne can be used in the study of other enzymes that are inhibited by alkynes.
Conclusion:
In conclusion, 2-Methyl-4-octynectyne is an organic compound with several applications in scientific research. Its high purity and yield, well-characterized mechanism of action, and potential for the development of new drugs make it a useful tool for studying enzyme inhibition and other biochemical processes. However, its potential toxicity must be taken into consideration when handling this compound in lab experiments.
特性
CAS番号 |
10306-94-2 |
|---|---|
製品名 |
2-Methyl-4-octyne |
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
2-methyloct-4-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 |
InChIキー |
MBLOALSHICMMKJ-UHFFFAOYSA-N |
SMILES |
CCCC#CCC(C)C |
正規SMILES |
CCCC#CCC(C)C |
同義語 |
2-Methyl-4-octyne |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

